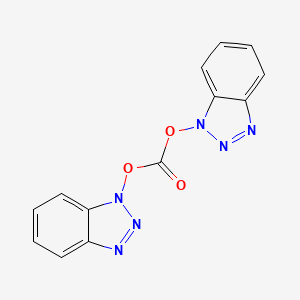

Di(benzotriazol-1-yl)carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(benzotriazol-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O3/c20-13(21-18-11-7-3-1-5-9(11)14-16-18)22-19-12-8-4-2-6-10(12)15-17-19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNDCSTOHZQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88544-01-8 | |

| Record name | Di(1-benzotriazolyl)carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di(benzotriazol-1-yl)carbonate (DBTC): A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Foreword: The Enduring Relevance of Benzotriazole-Based Coupling Reagents

In the landscape of modern organic synthesis, particularly in the intricate field of peptide and complex molecule construction, the efficient and selective formation of amide bonds remains a cornerstone. The evolution from harsh reagents like acid chlorides to sophisticated in-situ activating agents has been driven by the need for milder conditions, higher yields, and suppression of side reactions. Within this evolution, reagents derived from benzotriazole have carved out a significant and trusted niche. Di(benzotriazol-1-yl)carbonate (DBTC), a stable, crystalline solid, stands as a prime example of this class. It offers a safer and more manageable alternative to phosgene-based methodologies for activating carboxylic acids, transforming them into highly reactive intermediates primed for nucleophilic attack by amines. This guide provides an in-depth exploration of DBTC, from its rational synthesis and rigorous characterization to its practical application, grounded in field-proven insights for the research and drug development professional.

The Synthetic Pathway to this compound

The most prevalent and reliable synthesis of DBTC involves the reaction of two equivalents of 1-hydroxybenzotriazole (HOBt) with a phosgene equivalent. For laboratory and industrial-scale preparations, bis(trichloromethyl) carbonate, commonly known as triphosgene, is the reagent of choice.[1][2][3]

Mechanistic Rationale and Causality

Triphosgene serves as a solid, crystalline source of phosgene, offering significant advantages in handling, storage, and stoichiometry compared to the highly toxic phosgene gas.[1][2][3][4] The reaction is typically conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

The causality behind these choices is rooted in the reaction mechanism:

-

Activation of Triphosgene: Although it can react directly, triphosgene is often activated catalytically by nucleophiles (like chloride ions) to release phosgene in situ.[2][5]

-

Role of the Base: The base serves a critical dual purpose. First, it deprotonates the hydroxyl group of 1-hydroxybenzotriazole (HOBt), forming the more nucleophilic benzotriazolate anion. Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: Anhydrous aprotic solvents are essential to prevent the premature decomposition of triphosgene and the hydrolysis of the product.

The overall reaction proceeds as follows: Triphosgene reacts with the benzotriazolate anions in a stepwise manner, ultimately displacing all six chlorine atoms to form the stable this compound product, which conveniently precipitates from the reaction mixture, facilitating its isolation.

Experimental Workflow: Synthesis of DBTC

The following diagram outlines the standard laboratory procedure for the synthesis of this compound.

Caption: Synthesis workflow for this compound (DBTC).

Detailed Step-by-Step Laboratory Protocol

Safety Note: This procedure must be performed in a well-ventilated fume hood. Triphosgene is toxic and decomposes to release phosgene.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]

-

Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-hydroxybenzotriazole (HOBt) (2.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Basification: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (TEA) (2.2 equivalents) to the flask while stirring.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred HOBt/TEA suspension over 30-60 minutes, maintaining the temperature at 0 °C. A thick white precipitate will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake sequentially with cold THF to remove any unreacted starting materials and triethylamine hydrochloride. Follow with a wash of deionized water to remove any remaining salts.

-

Drying: Dry the purified white solid under high vacuum to a constant weight. The product, this compound, is typically obtained in high yield and purity.

Physicochemical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized DBTC. The combination of spectroscopic and physical data provides a self-validating system, ensuring the material is suitable for its intended application.

Summary of Characterization Data

The following table summarizes the key analytical data for this compound.

| Parameter | Technique | Expected Value / Observation |

| Molecular Formula | - | C₁₃H₈N₆O₃[8][] |

| Molecular Weight | - | 296.24 g/mol [8][] |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Melting Point | Melting Point Apparatus | 150 °C[10][11] |

| ¹H NMR | NMR Spectroscopy (DMSO-d₆) | δ ~8.3-7.6 ppm (multiplets, 8H, aromatic protons) |

| ¹³C NMR | NMR Spectroscopy (CDCl₃) | Aromatic carbons: ~143, 131, 126, 120, 110 ppm; Carbonyl carbon: ~148 ppm |

| FT-IR | IR Spectroscopy (KBr, cm⁻¹) | ~1780-1810 (C=O, carbonate stretch), ~1600, 1450 (C=C, aromatic stretch) |

| Mass Spectrum | MS (CI+) | m/z = 297 [M+H]⁺ |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to be relatively complex in the aromatic region (δ 7.6-8.3 ppm) due to the protons on the two benzotriazole rings. The symmetry of the molecule means only four distinct proton signals would be expected, but coupling can create complex multiplets. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons and a key downfield signal for the central carbonate carbonyl carbon.[12][13][14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the carbonate group, typically found at a high wavenumber (around 1800 cm⁻¹) due to the electron-withdrawing nature of the attached benzotriazole rings.[15]

-

Melting Point: A sharp melting point at the literature value is a strong indicator of high purity.[10][11] Any significant depression or broadening of the melting range suggests the presence of impurities.

Core Applications in Synthesis

The primary utility of DBTC stems from its ability to act as an efficient activating agent for carboxylic acids, particularly in the formation of amides and peptides.[16] It reacts with a carboxylic acid to form a highly reactive 1-benzotriazolyl active ester, which is susceptible to nucleophilic attack by an amine. This pathway is advantageous as it proceeds under mild conditions and the 1-hydroxybenzotriazole byproduct is non-toxic and easily removed.

Beyond peptide synthesis, DBTC is also used as a versatile carbonylating agent and has found application as an ultraviolet (UV) stabilizer in polymers, where it helps prevent degradation from exposure to sunlight.[]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with DBTC and its precursors.

-

Hazard Identification: DBTC is harmful if swallowed and causes serious eye irritation. It is also classified as toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] It may be sensitive to light and should be stored accordingly.[17] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a valuable and versatile reagent in the modern synthetic chemist's toolkit. Its synthesis from 1-hydroxybenzotriazole and triphosgene is straightforward, yielding a stable, crystalline solid that serves as a safe and effective alternative to phosgene. Rigorous characterization via NMR, IR, and melting point analysis confirms its identity and purity, ensuring reliable performance in its primary application as a coupling reagent for amide bond formation. By understanding the principles of its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently leverage the power of DBTC to advance their work in drug discovery and materials science.

References

- Sigma-Aldrich. (2024).

- Kurita. (2016).

- Fisher Scientific. (2010).

- CPAChem. (2023).

- Castrol. (2025).

- Sigma-Aldrich. (2025).

- Fields, G. B., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Anal Biochem.

- Benchchem. Di(benzotriazol-1-yl)

- The Royal Society of Chemistry. 1. Peptide synthesis.

- Cotarca, L., et al. (1998). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry.

- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances.

- PubChem. Di(1-benzotriazolyl)

- Luxembourg Bio Technologies. Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)

- NINGBO INNO PHARMCHEM CO.,LTD. Triphosgene: A Comprehensive Guide to its Synthesis and Handling.

- ChemicalBook. (2024). Triphosgene: History and Advantage.

- Guidechem. What is the versatile application of Triphosgene in organic synthesis?.

- ECHEMI. Buy di-(Benzotriazol-1-yl)

- BOC Sciences. CAS 88544-01-8 di(benzotriazol-1-yl)

- ChemBK. Bis(1H-benzotriazol-1-yl)

- ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the....

- SpectraBase.

- Journal of Chemical and Pharmaceutical Research. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.

- SpectraBase. 1-BUT-2-YL-BENZOTRIAZOLE.

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. jocpr.com [jocpr.com]

- 16. This compound | 88544-01-8 | Benchchem [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

"Di(benzotriazol-1-yl)carbonate" CAS number and properties

An In-Depth Technical Guide to Di(benzotriazol-1-yl)carbonate

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a significant reagent in modern organic synthesis. Identified by its CAS Number 88544-01-8, this compound has emerged as a highly efficient and mild activating agent, particularly for the formation of amide bonds in peptide synthesis. We will explore its fundamental physicochemical properties, delve into the mechanistic underpinnings of its reactivity, present a practical experimental workflow, and discuss critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules.

Introduction: The Evolution of Amide Bond Formation

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and polymers. Historically, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid component. Early methodologies relied on converting acids to highly reactive derivatives like acid chlorides or anhydrides. While effective, these methods often demand harsh conditions incompatible with the sensitive functional groups prevalent in complex molecular architectures[1].

The advent of solid-phase peptide synthesis (SPPS) catalyzed the search for milder, more selective "coupling reagents." Carbodiimides, such as dicyclohexylcarbodiimide (DCC), represented a major advancement. However, their use was frequently complicated by racemization of chiral centers and the formation of insoluble N-acylurea byproducts[1]. The breakthrough discovery of 1-hydroxybenzotriazole (HOBt) as an additive to carbodiimide reactions dramatically suppressed these side reactions.

This success paved the way for a new generation of activating agents derived directly from benzotriazole[1]. These reagents, including this compound, integrate the benefits of HOBt into a single, stable molecule. Their efficacy stems from the in-situ formation of a 1-benzotriazolyl active ester, a highly reactive intermediate that couples cleanly and efficiently with amines, minimizing side reactions and preserving stereochemical integrity[1].

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting. This compound is a stable, crystalline solid under standard conditions.

| Property | Value | Source(s) |

| CAS Number | 88544-01-8 | [][3][4][5] |

| Molecular Formula | C₁₃H₈N₆O₃ | [][4][5] |

| Molecular Weight | 296.24 g/mol | [][4][5][6] |

| Synonyms | Bis(1H-benzotriazol-1-yl) carbonate, Bis(1-benzotriazolyl) carbonate | [3][5] |

| Melting Point | ~150 °C | [3] |

| Density | ~1.7 g/cm³ | |

| Appearance | White to off-white crystalline powder | N/A |

| InChI Key | PPQNDCSTOHZQEH-UHFFFAOYSA-N | [] |

| SMILES | C1=CC=C2C(=C1)N=NN2OC(=O)ON3C4=CC=CC=C4N=N3 | [][5] |

Mechanism of Action: Carboxylic Acid Activation

The primary utility of this compound lies in its function as a superior carbonylating agent for the activation of carboxylic acids. The reaction proceeds through a well-defined, two-step mechanism that ensures high efficiency and minimizes undesirable side products.

Step 1: Formation of the Active Ester In the presence of a mild base (e.g., Diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbonyl carbon of this compound. This leads to the displacement of one benzotriazole moiety (as the 1-hydroxybenzotriazole anion, a good leaving group) and the formation of a highly reactive 1-benzotriazolyl ester intermediate. A second equivalent of the leaving group is released as the reaction progresses.

Step 2: Nucleophilic Acyl Substitution (Amide Formation) The 1-benzotriazolyl ester is a potent acylating agent. The amine nucleophile readily attacks the activated carbonyl carbon. This addition-elimination sequence results in the formation of the desired stable amide bond and the release of 1-hydroxybenzotriazole (HOBt) as a benign, water-soluble byproduct. The regeneration of HOBt during the reaction course is a key feature, as it actively suppresses potential side reactions, such as racemization.

Caption: Reaction workflow for amide bond formation using this compound.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a self-validating, field-proven methodology for a standard amide coupling reaction. The precise equivalents and reaction times may require optimization based on the specific substrates used.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (as hydrochloride salt, 1.1 eq)

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Methodology:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amine salt (1.1 eq), and this compound (1.1 eq) to the reaction vessel.

-

Solvent Addition: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise via syringe. The initial equivalent of base neutralizes the amine salt, while the subsequent equivalents facilitate the activation and coupling steps.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous citric acid or HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide.

Applications in Synthesis

While its primary application is in peptide synthesis , where it serves as a reliable alternative to other uronium/phosphonium salt reagents like HBTU or BOP, its utility is not limited[7][8][9][10]. As a versatile carbonylating agent, this compound can also be employed in the synthesis of:

-

Carbonates: From the reaction with alcohols.

-

Ureas: From the reaction with primary or secondary amines in excess.

-

Carbamates: From the reaction of an alcohol followed by an amine.

The benzotriazole moiety also finds broad application in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties[11][12][13].

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.

-

Hazard Classification: The compound is classified as a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation[14][15].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[16].

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[15][17]. Keep locked up and away from incompatible materials such as strong acids[17].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility[14].

Conclusion

This compound is a powerful and versatile activating agent that offers significant advantages for the synthesis of amide bonds and other carbonyl-containing functional groups. Its ability to generate highly reactive 1-benzotriazolyl esters under mild conditions, coupled with the suppression of common side reactions, makes it an invaluable tool for chemists in academia and industry. By understanding its properties, mechanism, and proper handling procedures as outlined in this guide, researchers can effectively and safely incorporate this reagent into their synthetic strategies to achieve higher yields and purities in the construction of complex molecules.

References

-

Di(1-benzotriazolyl)carbonate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Kurita. [Link]

-

Safety Data Sheet. Castrol. [Link]

-

Kates, S. A., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

-

Benzotriazole carbonate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet - 1H-Benzotriazole. CPAchem. [Link]

-

Peptide synthesis. The Royal Society of Chemistry. [Link]

-

Automated Solid-Phase Peptide Synthesis: Use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate. Luxembourg Bio Technologies. [Link]

-

Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. Wiley Online Library. [Link]

-

Hudson, D. (2015). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. National Institutes of Health. [Link]

-

Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. ResearchGate. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PubMed Central, National Institutes of Health. [Link]

-

Review on synthetic study of benzotriazole. GSC Online Press. [Link]

-

1H-Benzotriazole. CAS Common Chemistry. [Link]

Sources

- 1. This compound | 88544-01-8 | Benchchem [benchchem.com]

- 3. This compound | 88544-01-8 [chemnet.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. echemi.com [echemi.com]

- 15. cpachem.com [cpachem.com]

- 16. fishersci.com [fishersci.com]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

The Architect of Amide Bonds: An In-depth Technical Guide to the Mechanism of Di(benzotriazol-1-yl)carbonate in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise and efficient formation of the amide bond is paramount. Among the arsenal of coupling reagents developed to achieve this, Di(benzotriazol-1-yl)carbonate (BTC) stands out as a potent and versatile tool. This guide delves into the core mechanistic principles of BTC-mediated peptide coupling, providing a detailed understanding for researchers aiming to leverage its full potential while navigating its specific chemical nuances.

Introduction: The Quest for the Perfect Amide Bond

The synthesis of peptides, whether for therapeutic, diagnostic, or research purposes, hinges on the sequential and stereochemically faithful linkage of amino acids. This process, known as peptide coupling, involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] The ideal coupling reagent should promote rapid and complete amide bond formation, minimize the risk of racemization at the chiral α-carbon, and generate byproducts that are easily removed.

While numerous reagents have been developed, this compound, a stable, crystalline solid, offers a distinct mechanistic pathway that sets it apart. Understanding this mechanism is not merely an academic exercise; it is fundamental to optimizing reaction conditions, troubleshooting-related syntheses, and pushing the boundaries of complex peptide assembly.

The Core Mechanism: A Phosgene Equivalent in Disguise

At its heart, this compound functions as a phosgene equivalent. Phosgene itself is a highly effective reagent for activating carboxylic acids by converting them into highly reactive acyl chlorides. However, its extreme toxicity and gaseous nature make it impractical and hazardous for routine laboratory use. BTC provides a safer, solid-phase alternative that generates the activating species in situ.

The overall mechanism can be dissected into two primary stages: the activation of the carboxylic acid and the subsequent aminolysis to form the peptide bond.

Stage 1: Activation of the Carboxylic Acid - The Genesis of a Highly Reactive Intermediate

The journey to amide bond formation begins with the reaction of the N-protected amino acid with this compound in the presence of a non-nucleophilic base. This initial step is the cornerstone of the entire process, resulting in the formation of a highly reactive acyl chloride intermediate.

The key steps are as follows:

-

Initial Reaction: The carboxylic acid of the N-protected amino acid attacks the electrophilic carbonyl carbon of this compound.

-

Intermediate Formation: This leads to the formation of an unstable mixed anhydride intermediate and the release of a benzotriazole anion.

-

Decomposition to Acyl Chloride: The mixed anhydride rapidly decomposes, driven by the favorable formation of carbon dioxide and another equivalent of the benzotriazole anion, to yield the crucial Fmoc-amino acid chloride.

This in situ generation of the acyl chloride is a key feature of the BTC-mediated coupling.[2][3] The benzotriazole leaving groups are excellent, facilitating the rapid formation of this highly electrophilic species.

Caption: Activation of a carboxylic acid using this compound.

Stage 2: Aminolysis - The Consummation of the Peptide Bond

With the highly reactive acyl chloride formed, the stage is set for the nucleophilic attack by the free amino group of the second amino acid (or the N-terminus of a peptide chain).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Proton Transfer and Bond Formation: A proton is transferred from the nitrogen to a base, and the chloride ion is expelled, resulting in the formation of the stable amide (peptide) bond.

This two-step process, activation followed by aminolysis, is highly efficient, particularly for sterically hindered amino acids or challenging coupling sequences where other reagents might falter.

Caption: Formation of the peptide bond from the acyl chloride intermediate.

Critical Experimental Parameters and Mechanistic Implications

The theoretical mechanism provides a framework, but its successful application in the laboratory is contingent on careful control of experimental conditions. The choice of solvent and base has profound mechanistic implications.

Solvent Selection: Averting Detrimental Side Reactions

The choice of solvent is critical when using this compound. Aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are highly recommended.[1]

The Pitfall of Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) must be strictly avoided.[1][4] In the presence of BTC, these solvents can react to form a chloroiminium ion. This species can then lead to undesirable side reactions, including racemization of the activated amino acid.[2][4]

Caption: Detrimental side reaction of BTC with DMF or NMP.

Base Selection: Maintaining an Optimal Reaction Environment

A non-nucleophilic base is required to neutralize the HCl generated during the aminolysis step and to facilitate the initial activation. Sterically hindered bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) are commonly employed. The choice of a weaker base, such as collidine, can be advantageous in minimizing the risk of racemization, especially for sensitive amino acids.[1]

Experimental Protocol: A Practical Workflow for BTC-Mediated Coupling

The following protocol provides a general framework for a solution-phase peptide coupling using this compound.

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride (or free amine)

-

This compound (BTC)

-

2,4,6-Collidine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution of Reactants: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DCM or THF.

-

Addition of Base: Add 2,4,6-collidine (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Activation: Add this compound (0.5 eq.) to the mixture. The reaction is typically stirred at room temperature for 15-30 minutes to ensure complete formation of the acyl chloride.

-

Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or THF and add 2,4,6-collidine (1.1 eq.). Cool this solution to 0 °C.

-

Addition of Activated Amino Acid: Slowly add the solution containing the in situ generated acyl chloride to the cooled solution of the amino component.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude peptide by column chromatography on silica gel to obtain the desired product.

Quantitative Data and Comparisons

The efficiency of this compound can be compared to other common coupling reagents. The following table summarizes typical performance characteristics.

| Coupling Reagent | Typical Yields | Racemization Risk | Byproducts | Key Considerations |

| This compound (BTC) | High to Excellent | Low in appropriate solvents | Benzotriazole, CO2 | Highly efficient for hindered couplings; solvent choice is critical.[1] |

| DCC/HOBt | Good to High | Low with HOBt | Dicyclohexylurea (DCU) | DCU byproduct can be difficult to remove completely. |

| HBTU/DIPEA | High to Excellent | Low | Tetramethylurea | Widely used in solid-phase synthesis; can cause guanidinylation of the N-terminus. |

| HATU/DIPEA | Excellent | Very Low | Tetramethylurea | Highly efficient and low racemization; more expensive. |

Conclusion: A Powerful Tool Requiring a Deft Hand

This compound is an exceptionally effective coupling reagent, particularly for challenging peptide syntheses involving sterically hindered amino acids or less reactive amines.[1] Its mechanism, proceeding through a highly reactive acyl chloride intermediate generated in situ, underpins its high reactivity. However, this reactivity necessitates a thorough understanding of its chemical behavior to avoid potential pitfalls. The judicious selection of non-nucleophilic solvents and bases is paramount to harnessing the full power of BTC while ensuring the stereochemical integrity of the final peptide product. For the discerning researcher, a deep appreciation of the mechanism of action of this compound transforms it from a mere reagent into a precision instrument for the artful construction of complex peptides.

References

-

Falb, E., Yechezkel, T., Salitra, Y., Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Retrieved from [Link]

-

Al-Warhi, T., Hagar, M., & Al-Hussain, S. A. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8933-8939. Retrieved from [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

-

PubChem. (n.d.). Di(1-benzotriazolyl)carbonate. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

The Genesis and Evolution of a Peptide Chemist's Ally: A Technical Guide to Di(benzotriazol-1-yl)carbonate

For decades, the synthesis of peptides and related compounds has been a cornerstone of drug discovery and development. Central to this endeavor is the efficient and reliable formation of amide bonds, a task often fraught with challenges such as racemization and low yields. In the landscape of reagents developed to overcome these hurdles, Di(benzotriazol-1-yl)carbonate (DBTC) has emerged as a significant and versatile tool. This technical guide delves into the discovery, historical development, and practical application of this important reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and utility.

From Additive to Standalone Reagent: The Historical Context of DBTC's Emergence

The story of this compound is intrinsically linked to the evolution of peptide coupling reagents. The journey began with the recognition of 1-hydroxybenzotriazole (HOBt) as a crucial additive in carbodiimide-mediated peptide synthesis. While effective, early methods for amide bond formation often required harsh conditions and were prone to side reactions. The introduction of HOBt was a landmark discovery that significantly suppressed these undesirable outcomes, particularly racemization of chiral amino acids.

This success paved the way for the development of a new class of activating agents derived directly from benzotriazole. The rationale was to incorporate the beneficial properties of HOBt into the structure of the coupling reagent itself. This led to the creation of a host of "onium" salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which became mainstays in peptide synthesis. These reagents offered faster reaction times and higher coupling efficiencies.

It is within this context of refining and improving upon benzotriazole-based reagents that this compound found its place. While the precise initial discovery is not widely documented in a single seminal publication, its synthesis is a logical extension of the established chemistry of HOBt and phosgene or its safer equivalents.

The Synthesis of this compound: A Tale of Two Carbonyl Sources

The primary and most established method for the synthesis of this compound involves the reaction of 1-hydroxybenzotriazole (HOBt) with a carbonylating agent. Historically, the highly reactive but also highly toxic phosgene gas was a common choice. However, due to significant handling risks, safer alternatives have become the preferred standard in modern laboratories.

The Triphosgene Route: A Safer and More Practical Approach

The use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, represents a significant improvement in the synthesis of DBTC. Triphosgene acts as a solid phosgene equivalent, releasing phosgene in situ under controlled conditions, thereby mitigating the hazards associated with handling gaseous phosgene.

A 2019 publication by Ferraro et al. describes a modified procedure for the synthesis of what they term bis(benzotriazol-1-yl)methanone, an alternative name for this compound, emphasizing the avoidance of phosgene.[1] This method highlights the contemporary approach to synthesizing this valuable reagent.

Experimental Protocol: Synthesis of this compound using Triphosgene

Objective: To synthesize this compound from 1-hydroxybenzotriazole and triphosgene.

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Triphosgene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hydroxybenzotriazole (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Triphosgene: Dissolve triphosgene (1 equivalent) in a separate portion of anhydrous dichloromethane and add it dropwise to the stirred HOBt solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., dichloromethane/hexanes) to obtain a pure, crystalline solid.

Safety Precautions: Triphosgene, while more manageable than phosgene, should be handled with care in a well-ventilated fume hood, as it can decompose to release phosgene. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Mechanism of Action: The Role of the Benzotriazolyl Ester

The efficacy of this compound as a coupling reagent lies in its ability to activate carboxylic acids by forming a highly reactive 1-benzotriazolyl ester intermediate. This active ester is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond with the concomitant release of two molecules of 1-hydroxybenzotriazole. The benzotriazole moiety serves as an excellent leaving group, facilitating the aminolysis of the activated carboxylic acid.[2]

Figure 1: General mechanism of amide bond formation using this compound.

Applications Beyond Peptide Synthesis

While its primary application lies in the realm of peptide chemistry, the reactivity of this compound extends to other synthetic transformations. Its role as a carbonylating agent allows for the synthesis of various carbonyl-containing compounds, such as ureas, carbamates, and carbonates, from the corresponding amines and alcohols. This versatility makes it a valuable reagent in the synthesis of a wide range of organic molecules.

Data Summary

| Property | Value |

| IUPAC Name | bis(1H-benzotriazol-1-yl) carbonate |

| CAS Number | 88544-01-8 |

| Molecular Formula | C₁₃H₈N₆O₃ |

| Molecular Weight | 296.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 150 °C |

Conclusion: An Enduring Legacy in Synthesis

From its conceptual roots in the application of HOBt to its establishment as a reliable and manageable solid reagent, this compound holds a firm place in the synthetic chemist's toolbox. Its historical development reflects the continuous drive for safer, more efficient, and more selective methods for constructing essential chemical bonds. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the history, synthesis, and mechanism of this reagent is not merely academic but a practical necessity for innovation and success in the laboratory.

References

-

Ferraro, V., Bortoluzzi, M., & Castro, J. (2019). Synthesis of Bis(benzotriazol-1-yl)methane Derivatives by Cobalt-Catalyzed Formation of C-C Bonds. Proceedings, 41(1), 29. [Link]

Sources

Di(benzotriazol-1-yl)carbonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Foreword: Beyond a Reagent, A Strategic Tool

In the landscape of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development, the choice of a coupling reagent is a decision that dictates the efficiency, purity, and ultimate success of a synthetic campaign. Di(benzotriazol-1-yl)carbonate (DBTC), often overshadowed by its uronium-based cousins like HBTU and HATU, represents a pivotal yet nuanced tool for the discerning chemist. Its true power lies not in being a universal solution, but in its specific, reliable, and often gentler activation of carboxylic acids. This guide is crafted for the researcher at the bench, the scientist in process development, and the professional dedicated to the art of molecule building. It moves beyond a simple recitation of facts to provide a deeper understanding of why and how DBTC functions, enabling you to harness its full potential. We will delve into the core principles of its reactivity, provide field-tested protocols for its synthesis and application, and offer a comparative analysis to ground its use in the broader context of available synthetic methodologies.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe application. DBTC is a stable, crystalline solid, which simplifies handling and storage compared to liquid or gaseous reagents.

Structural and Molecular Data

This compound is structurally characterized by a central carbonate group flanked by two benzotriazole moieties. This symmetrical arrangement is key to its function as a carbonyl source and an activating agent.

| Property | Value | Source(s) |

| IUPAC Name | bis(benzotriazol-1-yl) carbonate | [1] |

| CAS Number | 88544-01-8 | [1] |

| Molecular Formula | C₁₃H₈N₆O₃ | [1] |

| Molecular Weight | 296.24 g/mol | [1] |

| Exact Mass | 296.06578814 Da | [1] |

| InChIKey | PPQNDCSTOHZQEH-UHFFFAOYSA-N | [1] |

Physical Properties

The physical properties of DBTC make it a convenient reagent for laboratory use.

| Property | Value | Source(s) |

| Appearance | White to light tan crystalline powder | [2] |

| Melting Point | 150 °C | [2][3][4] |

| Density | ~1.65 - 1.7 g/cm³ | [2][4] |

| Refractive Index | ~1.796 - 1.856 | [2][3] |

| Boiling Point | 499.8 ± 28.0 °C at 760 mmHg | [2] |

| Flash Point | 256.1 ± 24.0 °C | [2] |

Solubility Profile

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Acetonitrile (ACN) | Soluble |

| Ethyl Acetate (EtOAc) | Moderately Soluble |

| Petroleum Ether / Hexanes | Sparingly Soluble / Insoluble |

| Water | Insoluble (hydrolyzes) |

This table is based on general observations in synthetic protocols. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Stability and Storage

DBTC is a relatively stable compound that can be stored for extended periods under appropriate conditions.

-

Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

-

Incompatibilities: Avoid strong acids and oxidizing agents.

-

Thermal Stability: While the melting point is 150 °C, decomposition of benzotriazole-containing compounds generally occurs at higher temperatures, often in the range of 280-380°C.[5] However, it is good practice to avoid prolonged exposure to high temperatures.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing this compound involves the reaction of 1-hydroxybenzotriazole (HOBt) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl)carbonate), which is a safer, solid alternative to gaseous phosgene.

Synthesis Workflow

The synthesis is a straightforward procedure that should be performed in an anhydrous environment to prevent hydrolysis of the reagents and product.

Detailed Experimental Protocol: Synthesis

Materials:

-

1-Hydroxybenzotriazole (HOBt), anhydrous (2.0 eq)

-

Triphosgene (bis(trichloromethyl)carbonate) (1.0 eq)

-

Anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous HOBt (2.0 eq) and the base (2.2 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Preparation: In a separate dry flask, dissolve triphosgene (1.0 eq) in anhydrous THF.

-

Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred HOBt solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of HOBt.

-

Workup: Filter the reaction mixture to remove the precipitated amine hydrochloride salt. Wash the salt with a small amount of cold, anhydrous THF.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound as a solid.

Detailed Experimental Protocol: Purification

Purification is critical to ensure the high reactivity and reliability of DBTC as a coupling reagent. Recrystallization is the most effective method.

Procedure:

-

Dissolution: Dissolve the crude DBTC in a minimal amount of hot dichloromethane (DCM).

-

Precipitation: Slowly add petroleum ether or hexanes while stirring until the solution becomes cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to complete crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under high vacuum.

Mechanism of Action: The Formation of the Active Ester

The efficacy of this compound in amide bond formation stems from its ability to convert a carboxylic acid into a highly reactive 1-benzotriazolyl ester intermediate. This two-step process is efficient and generally proceeds with minimal side reactions.

Activation of the Carboxylic Acid

In the first step, the carboxylic acid reacts with DBTC in the presence of a base (often the amine substrate itself or a non-nucleophilic base like DIPEA). This reaction forms the active 1-benzotriazolyl ester, releasing a molecule of HOBt and carbon dioxide.

Nucleophilic Acyl Substitution

The resulting 1-benzotriazolyl ester is highly susceptible to nucleophilic attack by the amine. The benzotriazolyl group is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond. The HOBt released in this step can be removed during aqueous workup.

The key advantage of this mechanism is the in situ formation of a highly reactive intermediate that readily couples with the amine, often at room temperature, thus minimizing the risk of racemization for chiral carboxylic acids, a critical consideration in peptide synthesis.

Applications in Synthesis

While primarily known for its role in peptide synthesis, the reactivity of DBTC extends to its use as a versatile carbonylating agent.

Amide Bond Formation and Peptide Coupling

DBTC is an effective reagent for the coupling of N-protected amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). It offers a milder alternative to carbodiimides like DCC, often reducing the extent of side reactions.

General Protocol for Peptide Coupling:

-

Activation: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM). Add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.

-

Coupling: Add the amine component (as a free base or its salt with an equivalent of base) to the activated amino acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove HOBt and any salts, followed by purification of the peptide product by chromatography or crystallization.

Carbonylating Agent: Synthesis of Ureas and Carbamates

DBTC can act as a phosgene equivalent for the synthesis of other carbonyl-containing functional groups.

-

Urea Synthesis: The reaction of DBTC with two equivalents of a primary or secondary amine yields a symmetrical urea. An unsymmetrical urea can be formed by the sequential addition of two different amines.

-

Carbamate Synthesis: The reaction of DBTC with an alcohol in the presence of a base, followed by the addition of an amine, can be used to synthesize carbamates.

These applications make DBTC a useful reagent in the synthesis of various small molecules and intermediates for drug discovery.

Characterization and Quality Control

Ensuring the purity of this compound is paramount for its successful application. The following are typical characterization data for the purified compound.

Spectroscopic Data

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.4-8.2 ppm) corresponding to the protons of the two benzotriazole rings. Due to the symmetry of the molecule, a relatively simple aromatic signal pattern is expected.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons of the benzotriazole rings and a characteristic signal for the carbonate carbon, typically in the downfield region (around 150-160 ppm).

-

FTIR (KBr pellet): The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include C=O stretching of the carbonate group (around 1780-1820 cm⁻¹), C=N and N=N stretching from the triazole ring, and C-H stretching and bending from the aromatic rings. The absence of a broad O-H stretch (from HOBt starting material) is a key indicator of purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and is suspected of causing cancer.[2] It is also classified as a flammable solid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] Work in a well-ventilated area or a fume hood.

-

Handling: Avoid breathing dust. Keep away from heat, sparks, and open flames.[2] Ground and bond container and receiving equipment.

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Comparative Analysis with Other Coupling Reagents

The choice of a coupling reagent is often context-dependent. Here is a comparative overview of DBTC with other common reagents.

| Reagent | Activating Group | Byproducts | Racemization Risk | Key Advantages | Key Disadvantages |

| DBTC | 1-Benzotriazolyl ester | HOBt, CO₂ | Low to Moderate | Stable solid, mild activation | Less reactive than uronium salts |

| DCC/DIC | O-acylisourea | Insoluble/Soluble urea | Moderate to High (HOBt additive helps) | Inexpensive, powerful | Byproduct removal can be difficult (DCC), allergenic |

| HBTU/HATU | OBt/OAt ester | Tetramethylurea, HOBt/HOAt | Low (especially HATU)[6] | Highly efficient, fast reactions[6] | More expensive, potential for guanidinylation side reaction |

| COMU | Oxime ester | Morpholine-based urea | Very Low | High solubility, safer (non-explosive) byproducts[7] | Higher cost |

Expert Insight: DBTC is an excellent choice for routine couplings where extreme speed is not the primary concern and a cost-effective, stable, and easy-to-handle reagent is desired. For particularly difficult couplings, hindered amino acids, or when minimizing racemization is absolutely critical, the more potent (and more expensive) uronium salts like HATU or oxime-based reagents like COMU may be more appropriate.[6][7]

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound is more than just another coupling reagent; it is a reliable and versatile workhorse for the synthesis of amides, peptides, and other carbonyl-containing compounds. Its stability, ease of handling, and mild activation mechanism make it a valuable asset, particularly in scenarios where avoiding harsh conditions and minimizing side reactions are paramount. By understanding its fundamental properties, mechanism of action, and place within the broader context of coupling reagents, researchers and scientists can leverage DBTC to achieve their synthetic goals with precision and efficiency.

References

-

Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem. (URL: [Link])

-

Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (URL: [Link])

-

Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF - ResearchGate. (URL: [Link])

-

The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. (URL: [Link])

-

88544-01-8 this compound this compound - CAS Database. (URL: [Link])

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... - ResearchGate. (URL: [Link])

-

Bis(1H-benzotriazol-1-yl) carbonate - ChemBK. (URL: [Link])

Sources

- 1. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 88544-01-8 [chemnet.com]

- 4. Bis(1H-benzotriazol-1-yl) carbonate [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Di(benzotriazol-1-yl)carbonate: Molecular Structure, Conformation, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(benzotriazol-1-yl)carbonate (BTC), a stable, crystalline solid, has emerged as a significant reagent in modern organic synthesis, particularly in the realm of peptide and amide bond formation. This guide provides a comprehensive technical overview of its molecular structure, conformational properties, and its practical application as a coupling reagent. By delving into the causality behind its reactivity and providing detailed experimental protocols, this document serves as an authoritative resource for researchers seeking to leverage the unique advantages of this versatile molecule.

Introduction: The Evolution of Benzotriazole-Derived Activating Agents

The synthesis of peptides and other complex amide-containing molecules is a cornerstone of drug discovery and development. The formation of the amide bond, a thermodynamically unfavorable condensation reaction, necessitates the activation of the carboxylic acid moiety. Historically, methods involving acid chlorides and anhydrides, while effective, often require harsh conditions incompatible with sensitive functional groups. The advent of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), represented a significant advancement, enabling milder reaction conditions. However, challenges such as byproduct formation and racemization of chiral centers persisted.

A pivotal breakthrough came with the use of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings. HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a less reactive but still highly efficient benzotriazolyl active ester. This strategy effectively suppresses side reactions and minimizes racemization. This success spurred the development of a new generation of coupling reagents that incorporate the benzotriazole moiety directly into their structure. This compound (BTC), also known as bis(1-benzotriazolyl) carbonate, is a prominent member of this class, offering the benefits of benzotriazole-mediated activation in a stable and easy-to-handle form.

Molecular Structure and Conformation

A thorough understanding of the three-dimensional structure of this compound is fundamental to comprehending its reactivity. While a publicly available crystallographic information file (CIF) for detailed analysis is not readily accessible, its structure can be confidently inferred from its constituent parts and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₈N₆O₃ | [1] |

| Molecular Weight | 296.24 g/mol | [1] |

| CAS Number | 88544-01-8 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 150 °C | [2] |

| Density | 1.65 g/cm³ | [] |

The molecule consists of a central carbonate group linked to two benzotriazole moieties via the N1 position of the triazole ring. The benzotriazole units themselves are planar aromatic systems. The overall conformation of the molecule is dictated by the rotational freedom around the N-C and C-O bonds of the carbonate linkage. Computational modeling studies of related benzotriazole derivatives suggest that the benzotriazole rings are likely to be oriented at a significant dihedral angle to the plane of the carbonate group to minimize steric hindrance.[4] This twisted conformation is crucial for its reactivity, as it influences the accessibility of the carbonyl carbon to incoming nucleophiles.

Caption: 2D representation of this compound.

Synthesis of this compound

This compound is typically synthesized by the reaction of 1H-benzotriazole with a phosgene equivalent, most commonly triphosgene (bis(trichloromethyl) carbonate), which is a safer, solid alternative to phosgene gas.[5] The reaction proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Sources

- 1. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

"Di(benzotriazol-1-yl)carbonate" stability and decomposition pathways

An In-Depth Technical Guide to the Stability and Decomposition Pathways of Di(benzotriazol-1-yl)carbonate

Authored by: A Senior Application Scientist

Foreword

This compound (BTC), a derivative of 1-hydroxybenzotriazole (HOBt), is a highly effective coupling reagent in modern organic synthesis, particularly in the formation of amide and ester bonds. Its utility in the pharmaceutical and fine chemical industries is predicated on its ability to activate carboxylic acids, facilitating their reaction with nucleophiles under mild conditions. However, the very reactivity that makes BTC a valuable synthetic tool also implies a degree of instability. A thorough understanding of its stability profile and decomposition pathways is not merely an academic exercise; it is a critical prerequisite for its safe handling, storage, and optimal application in complex synthetic routes. This guide provides a comprehensive technical overview of the stability of this compound, detailing its decomposition under thermal, hydrolytic, and photolytic stress, as well as its controlled decomposition during its intended use as a coupling reagent.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₈N₆O₃ | [1][2][3] |

| Molecular Weight | 296.24 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | Approximately 150 °C | [3][4] |

| Density | ~1.7 g/cm³ | [4] |

| CAS Number | 88544-01-8 | [1][2][3] |

Thermal Stability and Decomposition

The presence of multiple nitrogen-nitrogen bonds within the benzotriazole moieties of this compound suggests a potential for thermal instability. While specific comprehensive studies on the thermal decomposition of BTC are not widely published, data from related benzotriazole derivatives and safety assessments of peptide coupling reagents provide significant insights.[2][5]

Thermal Hazards

Benzotriazole-based reagents are known to be energetic compounds that can decompose exothermically.[6] The decomposition of similar structures often involves the liberation of nitrogen gas (N₂), which can lead to a rapid pressure increase in a closed system.[7][8] Safety data sheets for BTC classify it as a flammable solid and recommend avoiding exposure to heat and open flames.[3][4]

Proposed Thermal Decomposition Pathway

Upon heating, this compound is likely to undergo a multi-step decomposition. The initial and most probable pathway involves the homolytic cleavage of the N-O bond, followed by a cascade of reactions leading to the formation of more stable products. A plausible decomposition pathway is outlined below.

Caption: Proposed Hydrolytic Decomposition Pathway of BTC.

Experimental Protocol: Studying Hydrolysis Kinetics

The rate of hydrolysis can be determined by monitoring the disappearance of this compound or the appearance of 1-hydroxybenzotriazole over time using High-Performance Liquid Chromatography (HPLC).

-

Reaction Setup: A solution of this compound of known concentration is prepared in a suitable organic solvent (e.g., acetonitrile). An aqueous buffer of a specific pH is added to initiate the hydrolysis reaction. The reaction is maintained at a constant temperature.

-

Sampling: Aliquots of the reaction mixture are taken at regular time intervals.

-

Quenching: The reaction in each aliquot is quenched, for example, by dilution with a large volume of the mobile phase.

-

HPLC Analysis: The quenched samples are analyzed by reverse-phase HPLC with UV detection. The concentrations of this compound and 1-hydroxybenzotriazole are quantified by comparison to standard curves.

-

Data Analysis: The concentration data is plotted against time, and the rate constant for the hydrolysis reaction is determined by fitting the data to an appropriate rate law.

Photolytic Stability and Decomposition

The benzotriazole moiety in this compound contains a chromophore that absorbs UV radiation. This absorption can lead to photochemical degradation. Studies on the photolysis of benzotriazole and its derivatives have shown that they can undergo complex transformations upon exposure to sunlight or artificial UV light. [9][10][11]

Proposed Photolytic Decomposition Pathway

The photolytic degradation of the benzotriazole ring can proceed through various pathways, including ring-opening, hydroxylation, and polymerization, leading to a complex mixture of photoproducts.

Caption: Generalized Photolytic Decomposition of BTC.

Experimental Protocol: Photostability Assessment

A standardized photostability study can be conducted following guidelines such as those from the International Council for Harmonisation (ICH).

-

Sample Preparation: A solution of this compound in a photochemically inert solvent is prepared. A solid sample can also be tested.

-

Exposure: The sample is exposed to a controlled source of light that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp). A dark control sample is stored under the same conditions but protected from light.

-

Analysis: At specified time points, the samples are analyzed for the degradation of this compound and the formation of photoproducts using a stability-indicating analytical method, such as HPLC or LC-MS.

-

Evaluation: The extent of degradation is quantified, and the major degradation products are identified and characterized.

Controlled Decomposition: Application as a Coupling Reagent

The primary utility of this compound lies in its controlled decomposition in the presence of a carboxylic acid and a nucleophile (e.g., an amine or alcohol) to form an amide or ester bond, respectively. This process involves the in situ formation of a highly reactive 1-acyloxybenzotriazole active ester.

Mechanism of Action in Amide Bond Formation

The reaction proceeds in two main steps:

-

Activation: The carboxylic acid reacts with this compound to form the 1-acyloxybenzotriazole active ester and 1-hydroxybenzotriazole.

-

Coupling: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to the stable amide bond and releases another molecule of 1-hydroxybenzotriazole.

Caption: Mechanism of Amide Bond Formation using BTC.

Summary of Potential Decomposition Products

The decomposition of this compound can lead to a variety of products depending on the conditions.

| Decomposition Pathway | Key Products |

| Thermal | Benzotriazole, Carbon Dioxide (CO₂), Nitrogen (N₂), Polymeric materials |

| Hydrolytic | 1-Hydroxybenzotriazole (HOBt), Carbon Dioxide (CO₂) |

| Photolytic | Ring-opened benzotriazole derivatives, Hydroxylated benzotriazoles, Polymeric materials |

| Nucleophilic Attack | 1-Hydroxybenzotriazole (HOBt), Amide or Ester product |

Safe Handling and Storage

Given its reactivity and potential for thermal decomposition, strict adherence to safety protocols is essential when handling and storing this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][12][13]Keep away from heat, sparks, and open flames. [4]* Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12][14]Avoid creating dust.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents. [15]Also, avoid contact with water and moisture to prevent hydrolysis.

Conclusion

This compound is a potent coupling reagent whose efficacy is intrinsically linked to its reactive nature. While stable under recommended storage conditions, it is susceptible to decomposition by heat, water, and light. A comprehensive understanding of these degradation pathways is paramount for ensuring its safe handling, maintaining its chemical integrity, and achieving reproducible results in its synthetic applications. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to utilize this valuable reagent both effectively and safely.

References

- Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.).

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

- Safety Data Sheet. (2016, February 15).

-

Sperry, J. B., & Minteer, C. J. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262–1275. [Link]

-

El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9404–9416. [Link]

-

Di(1-benzotriazolyl)carbonate. (n.d.). PubChem. Retrieved from [Link]

-

1,2,3-Benzotriazol.... (2025, July 22). SAFETY DATA SHEET. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). PubChem. Retrieved from [Link]

-

Photochemical Degradation of Benzotriazole. (n.d.). Semantic Scholar. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, July 21). Castrol. Retrieved from [Link]

-

TGA and DSC profiles of 1-(N-benzyloxycarbamoyl) benzotriazole (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2004). Gas-phase thermolysis of benzotriazole derivatives: part 1—synthesis of α-N(1)- and N(2)-benzotriazolyl ketones and their gas-phase pyrolysis. Journal of Physical Organic Chemistry, 17(5), 390-397. [Link]

-

Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (2025, October 15). Retrieved from [Link]

-

Synthesis of 1,1'-oxalyldibenzotriazole, study of the kinetic and thermodynamic features of its hydrolysis and prediction of biological activity. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. (n.d.). RSC Publishing. Retrieved from [Link]

-

Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. (n.d.). PMC. Retrieved from [Link]

-

Thermal hazard and pyrolysis mechanism investigation using thermal analysis coupled with quantum-chemical DFT simulation for 1-hydroxy-7-azabenzotriazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzotriazole is thermally more stable than 1,2,3-triazole. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC. Retrieved from [Link]

-

Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. (2003). PubMed. Retrieved from [Link]

-

Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I. (2023). Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. [Link]

-

Sunlight photolysis of benzotriazoles – Identification of transformation products and pathways. (n.d.). OUCI. Retrieved from [Link]

-

The LC/MS/MS characterization of photolysis products of benzotriazole-based ultraviolet absorbers. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024, June 27). PMC. Retrieved from [Link]

-

The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Oh-Based Advanced Oxidation Process and Toxicity Assessment. (n.d.). AMiner. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Di(1-benzotriazolyl)carbonate | C13H8N6O3 | CID 9839129 - PubChem [pubchem.ncbi.nlm.nih.gov]